N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
“N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit antibacterial activity .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in several studies . For instance, a series of thiazole, pyrazole, and benzfuran hybrids was synthesized by Abdel-Wahab et al. (2009) and evaluated for their antibacterial and antifungal activities .Molecular Structure Analysis
The molecular structure of “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” are not explicitly mentioned in the search results .Scientific Research Applications
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Mirabegron EP Impurity D
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N-(thiazol-2-yl)piperidine-2,6-dione Compounds
- Scientific Field : Material Science .
- Application Summary : These compounds have been found to display strong nonlinear optical (NLO) properties .
- Methods of Application : The compounds are synthesized from Glutaric acid and various 2-Amino thiazole via a simple yet efficient synthetic method at ambient temperature .
- Results or Outcomes : 2 out of 5 newly synthesized compounds displayed strong NLO properties. The compounds having a noncentrosymmetric space group have a larger band gap than the centrosymmetric space group and thus have more SHG properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S2/c18-17(19,20)10-2-1-3-11-13(10)23-16(29-11)25-5-8(6-25)14(27)24-15-22-9(7-28-15)4-12(21)26/h1-3,7-8H,4-6H2,(H2,21,26)(H,22,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGJSFVLUOGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=NC(=CS4)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide |
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